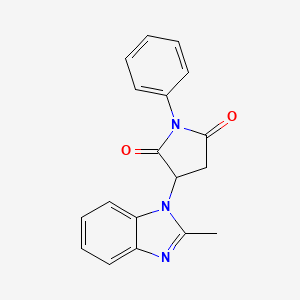
3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione, also known as MBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MBP belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the cell. 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione has been found to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione has also been found to inhibit the production of reactive oxygen species, which can cause cellular damage. Additionally, 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It is also soluble in a range of solvents, making it easy to work with. However, there are also some limitations to using 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for research on 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione. One area of interest is its potential as an anti-cancer agent. Further studies are needed to investigate its efficacy in different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as a neuroprotective agent. 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione has been found to have neuroprotective effects in vitro, and further studies are needed to investigate its potential in vivo. Additionally, there is potential for 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione to be used in combination with other drugs to enhance its efficacy and reduce its toxicity.
Wissenschaftliche Forschungsanwendungen
3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential applications in the field of medicine. It has been shown to possess significant anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione has been found to inhibit the proliferation of cancer cells and induce apoptosis by targeting the mitochondria. It has also been shown to have neuroprotective effects and can prevent oxidative stress-induced damage to neurons. Additionally, 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-(2-methylbenzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-12-19-14-9-5-6-10-15(14)20(12)16-11-17(22)21(18(16)23)13-7-3-2-4-8-13/h2-10,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACIHZNFIBGOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CC(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 3-(2-methyl-1H-benzimidazol-1-yl)-1-phenyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5299545.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5299549.png)
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5299563.png)
![2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5299571.png)
![6-(methoxymethyl)-1-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5299585.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine](/img/structure/B5299594.png)
![methyl 5-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-2-furoate](/img/structure/B5299596.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5299605.png)
![N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-3-methyl-2-furamide](/img/structure/B5299616.png)
![methyl 2-[({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-2-methylpropanoate](/img/structure/B5299617.png)
![{4-(2-chlorobenzyl)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]piperidin-4-yl}methanol](/img/structure/B5299626.png)
![N-cyclohexyl-2-({4-[(pyridin-2-ylamino)sulfonyl]phenyl}thio)acetamide](/img/structure/B5299636.png)
![5-{2-[2-(1,3-benzodioxol-5-yl)-1-methylethyl]-1H-imidazol-1-yl}-2-methoxypyridine](/img/structure/B5299641.png)
![methyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299654.png)